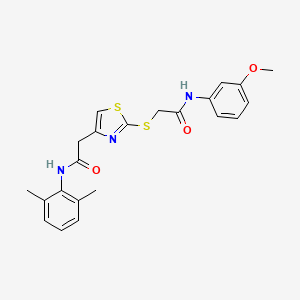

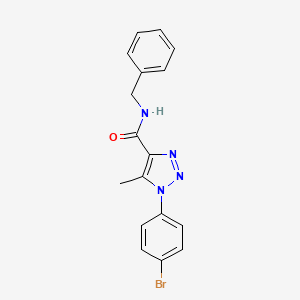

![molecular formula C20H20N2O3S3 B2369447 2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034514-88-8](/img/structure/B2369447.png)

2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone” is a derivative of benzo[d]thiazole . It’s synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .

Synthesis Analysis

The synthesis of this compound involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Two different conditions were used: first, the use of solvent and regular catalyst, and secondly, using solvent-free ionic liquids immobilized multi-component .Chemical Reactions Analysis

The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies and were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of benzo[d]thiazol derivatives, including those related to "2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone," have been a focus of research. These compounds have been synthesized and analyzed using techniques like FT-IR, NMR, UV–Vis spectroscopies, and X-ray diffraction methods. Studies have shown the importance of these compounds in understanding the chemical and physical properties for further applications in material science and pharmaceutical chemistry (Ersin Inkaya, 2018).

Antimicrobial Activity

The antimicrobial properties of benzo[d]thiazol derivatives have been extensively explored. Compounds structurally related to "2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone" have shown pronounced antibacterial activity against pathogens such as Klebsiella pneumoniae, with specific derivatives demonstrating excellent antifungal activity against Penicillium chrysogenum (Durgamma Suram et al., 2017).

Application in Drug Synthesis

Research has explored the use of related benzo[d]thiazol compounds in synthesizing potential pharmaceuticals. For example, microwave-assisted synthesis techniques have been utilized to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the adaptability of these chemical structures in developing novel therapeutic agents (S. Kamila et al., 2012).

Anticancer Activity

Certain derivatives of benzo[d]thiazol have been investigated for their anticancer properties. Studies have indicated that specific sulfur-containing heterocyclic analogs possess antiproliferative activity against cancer cells, highlighting their potential in cancer therapy (B. Haridevamuthu et al., 2023).

Antituberculosis Activity

The synthesis and evaluation of 3-heteroarylthioquinoline derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, showcasing the potential of benzo[d]thiazol derivatives in treating tuberculosis and highlighting the importance of these compounds in addressing global health challenges (Selvam Chitra et al., 2011).

Mechanism of Action

Most of the tested compounds exhibited high cytotoxicity . All tested compounds exhibited greater inhibitory action than the reference drug Doxorubicin against HeLa cell line except six compounds . The most cytotoxic compounds were 8h, 10e, 12b, 12i, 14b, 14h, 14i and 15i with IC 50 ’s 0.21, 0.26, 0.32, 0.19, 0.32, 0.27, 0.25 and 0.18 µM, respectively against HepG2 cell line . In addition, the majority of the tested compounds emerged as c-MET kinase and PC-3 cell inhibitors .

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S3/c23-19(14-26-20-21-16-8-4-5-9-17(16)27-20)22-11-10-18(28(24,25)13-12-22)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVHTHPXWSRUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

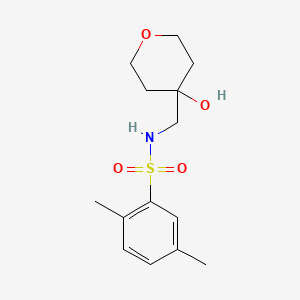

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

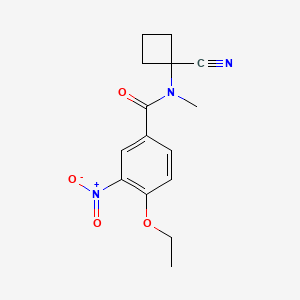

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)